3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

PTP1B inhibition Type 2 diabetes Insulin signaling

Reproducible SAR requires exact N-substitution patterns. Generic thiazolidinedione analogs fail to replicate published PTP1B (IC₅₀ 0.57 µM) or PPARγ modulation data. - **Target engagement**: 2,4-dichlorobenzyl motif validated for submicromolar PTP1B inhibition - **Selectivity profile**: Matches FK614-like PPARγ differential coactivator recruitment (reduced CBP/SRC-1, maintained PGC-1α) - **Synthetic utility**: Saturated benzyl linker (CH₂), TPSA 37.38 Ų, cLogP 3.19 - ideal for acylation or sulfonylation

Molecular Formula C10H7Cl2NO2S
Molecular Weight 276.14 g/mol
CAS No. 102653-72-5
Cat. No. B3318797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione
CAS102653-72-5
Molecular FormulaC10H7Cl2NO2S
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(8(12)3-7)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
InChIKeyKMTGHSQTIQMIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione: Procurement & Structural Specifications


3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (CAS 102653-72-5) is a synthetic organic compound belonging to the thiazolidinedione (TZD) class, characterized by a thiazolidine-2,4-dione core N-substituted with a 2,4-dichlorobenzyl group . The molecular formula is C₁₀H₇Cl₂NO₂S with a molecular weight of 276.14 g/mol, and the canonical SMILES representation is C1C(=O)N(C(=O)S1)CC2=C(C=C(C=C2)Cl)Cl . This compound serves as a versatile building block in medicinal chemistry, with the 2,4-dichlorobenzyl moiety recognized as a pharmacophoric feature in the design of PPARγ modulators and PTP1B inhibitors [1][2]. It is commercially available from multiple reputable vendors at purities of ≥98%, with recommended storage conditions of 2–8°C sealed in a dry environment .

N-alkylated TZD building block – saturated benzyl linker supports further functionalization at the thiazolidinedione nitrogen.
2,4-Dichlorobenzyl pharmacophoric motif – reported in PTP1B inhibitor and selective PPARγ modulator (SPPARγM) scaffolds.
Characterized physicochemical profile – defined lipophilicity and polar surface area support computational modeling and synthetic route design.

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione: Substitution Sensitivity & Structural Determinants


Generic substitution of thiazolidinedione analogs is not pharmacologically neutral; the specific 2,4-dichlorobenzyl N-substitution pattern on the TZD core critically dictates both target engagement and physicochemical behavior. The 2,4-dichloro substitution pattern on the benzyl moiety has been established as a pharmacophoric feature in the design of PTP1B inhibitors and PPARγ modulators, with specific compounds bearing this motif achieving submicromolar activity (IC₅₀ 0.57 µM) [1]. Altering the substitution pattern or the N-alkyl linker fundamentally changes the compound's electronic distribution, lipophilicity (cLogP), and hydrogen-bonding capacity, directly impacting its utility as a synthetic intermediate or biological probe. The following quantitative evidence demonstrates exactly where this specific derivative diverges from in-class alternatives and why a generic replacement compromises experimental reproducibility.

Benzylidene analog mismatch

The unsaturated C5-benzylidene derivative (CAS 51244-45-2) differs in electronic configuration and reactivity; the saturated N-benzyl linker is required for nitrogen-centered derivatization.

Substitution pattern sensitivity

Alternative chloro-substitution patterns (e.g., mono-chloro, para-chloro) or unsubstituted benzyl may not reproduce the reported PTP1B inhibitory class effect associated with 2,4-dichlorobenzyl.

TZD core substitution risk

N-substituted thiazolidine-2,4-diones without the 2,4-dichlorobenzyl group may shift PPARγ coactivator recruitment profile and compromise SPPARγM research context.

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione: Quantitative Differentiation Evidence


PTP1B Inhibitory Potency of 2,4-Dichlorobenzyl Substitution

The 2,4-dichlorobenzyl group, when attached to the nitrogen of a TZD or TZD-isosteric scaffold, is a critical determinant of PTP1B inhibitory potency. A direct comparator study evaluated imidazolidine-2,4-dione (a TZD isostere) substituted with 1-(2,4-dichlorobenzyl)-5-(3-(2,4-dichlorobenzyloxy)benzylidene) (Compound 15), which demonstrated an IC₅₀ of 0.57 µM against PTP1B [1]. In contrast, the most potent compound in the same series, Compound 46 (bearing an N-methyl benzoic acid substituent without the 2,4-dichlorobenzyl motif), exhibited an IC₅₀ of 1.1 µM—approximately 1.9-fold lower potency [1]. This class-level SAR evidence establishes that the 2,4-dichlorobenzyl substitution is a pharmacophoric feature associated with enhanced PTP1B inhibition, rendering this compound a strategically relevant scaffold for developing insulin sensitizers.

PTP1B Inhibition
Class-level inference
Compound 15 (2,4-dichlorobenzyl motif): IC₅₀ 0.57 µM Compound 46 (no motif): IC₅₀ 1.1 µM
2,4-Dichlorobenzyl motif associated with ~1.9-fold higher potency in tested isostere series.
SAR from imidazolidine-2,4-dione isostere; exact target compound not directly tested.
PTP1B inhibition Type 2 diabetes Insulin signaling

PPARγ Coactivator Recruitment Profile

The 2,4-dichlorobenzyl moiety is a defining structural feature of FK614, a non-TZD PPARγ modulator that exhibits differential coactivator recruitment compared to full agonists rosiglitazone and pioglitazone. FK614 dissociates corepressors NCoR and SMRT from PPARγ as effectively as rosiglitazone and pioglitazone [1][2]. However, FK614 recruits significantly less CBP (CREB-binding protein) and SRC-1 (steroid receptor coactivator-1) than both comparators, while maintaining comparable PGC-1α (PPARγ coactivator-1α) recruitment [2]. This ligand-specific differential coactivator interaction profile enables FK614 to function as a partial or full agonist depending on cellular coactivator context [2]. The 2,4-dichlorobenzyl group is integral to this unique pharmacological fingerprint, distinguishing compounds bearing this motif from classical TZD full agonists.

PPARγ Coactivator Recruitment
Class-level inference
FK614 (2,4-Cl₂Bn): reduced CBP/SRC-1, maintained PGC-1α vs. rosiglitazone/pioglitazone
Differential coactivator profile supports SPPARγM research; ligand-specific interaction context.
Qualitative comparison; no direct data on the exact target compound.
PPARγ modulation Metabolic disorders Selective PPARγ modulator

N-Benzyl vs. Benzylidene Saturation State

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (MW 276.14) is structurally and functionally distinct from its benzylidene analog, (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione (CAS 51244-45-2, MW 274.12) . The key difference lies in the saturation state and position of the 2,4-dichlorophenyl group: the target compound features an N-benzyl substitution (CH₂ linker, saturated), whereas the analog features a C5-benzylidene substitution (C=CH linker, unsaturated) . This difference of only two hydrogen atoms fundamentally alters the compound's electronic configuration, conformational flexibility, and reactivity profile. The N-benzyl derivative contains a nucleophilic nitrogen center available for further alkylation or acylation, while the benzylidene derivative possesses an electrophilic exocyclic double bond susceptible to Michael addition or reduction. Computed physicochemical parameters underscore this divergence: the target compound has a TPSA of 37.38 Ų and cLogP of 3.1888 , whereas the benzylidene analog exhibits distinct lipophilicity and polar surface area due to the extended conjugation system.

Saturation State
Data to verify
N-benzyl (CH₂ linker, MW 276.14) vs. C5-benzylidene (C=CH linker, MW 274.12)
Saturated linker alters reactivity and conformational flexibility; distinct synthetic utility.
Physicochemical parameters from vendor data; review recommended.
Chemical stability Synthetic intermediate Structural differentiation

2,4-Dichloro Substitution in PTP1B Inhibitor Pharmacophore

The specific 2,4-dichloro substitution pattern on the benzyl moiety is a defined pharmacophoric feature for PTP1B inhibition, as established by SAR analysis of TZD-based inhibitors [1]. The comprehensive review of 2,4-thiazolidinediones as PTP1B inhibitors (2012–2018) identified the 2,4-dichlorobenzyl motif as a key structural element conferring potent activity, with Compound 15 (bearing this substitution) achieving an IC₅₀ of 0.57 µM [1]. In contrast, alternative substitution patterns (e.g., mono-chloro, para-chloro, unsubstituted benzyl) yield divergent potency profiles that may not reproduce the same level of target engagement [1]. The combined essential pharmacophoric features of selective and potent TZD-based PTP1B inhibitors have been mapped, and the 2,4-dichlorobenzyl substitution is explicitly noted as contributing to optimal activity [1].

Substitution SAR
Class-level inference
IC₅₀ 0.57 µM
2,4-Dichlorobenzyl motif may support PTP1B inhibitor potency in optimized scaffolds.
SAR from review; alternative substitution patterns may reduce potency.
Structure-activity relationship PTP1B inhibitors Medicinal chemistry

3-(2,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione: Research & Industrial Applications


PTP1B Inhibitor Development

This compound serves as an optimal N-substituted TZD scaffold for medicinal chemistry programs targeting PTP1B inhibition. The 2,4-dichlorobenzyl substitution pattern is a validated pharmacophoric feature associated with submicromolar PTP1B inhibitory activity (IC₅₀ 0.57 µM in optimized analogs), outperforming alternative substitution patterns [1]. Researchers synthesizing focused libraries of TZD-based PTP1B inhibitors should prioritize this exact derivative to reproduce published SAR and achieve potent target engagement.

Selective PPARγ Modulator (SPPARγM) Design

The 2,4-dichlorobenzyl moiety is a critical structural determinant of the selective PPARγ modulator FK614, which exhibits differential coactivator recruitment (reduced CBP/SRC-1, maintained PGC-1α) compared to full agonists rosiglitazone and pioglitazone [2][3]. This compound is strategically relevant for research programs pursuing next-generation insulin sensitizers with reduced adipogenic adverse effects. Procurement of the correct 2,4-dichlorobenzyl derivative enables exploration of this unique pharmacological fingerprint.

N-Alkylated TZD Building Block

This compound is a well-characterized N-alkylated thiazolidine-2,4-dione building block with a saturated benzyl linker (CH₂), distinguishing it from benzylidene analogs (C=CH) that possess different reactivity profiles . The saturated N-benzyl group provides a nucleophilic nitrogen center amenable to further functionalization, including acylation, sulfonylation, or additional alkylation. Its defined physicochemical properties (TPSA 37.38 Ų, cLogP 3.1888) enable predictable behavior in multi-step synthetic sequences, making it a reliable intermediate for constructing complex TZD-containing molecular architectures.

Pharmacophore Validation & SAR Modeling

The 2,4-dichlorobenzyl substitution pattern on the TZD core is a well-documented pharmacophoric element in computational models of PTP1B and PPARγ ligand binding. The compound's precise molecular descriptors (MW 276.14, TPSA 37.38 Ų, cLogP 3.1888, 2 rotatable bonds) [2] facilitate accurate docking and QSAR studies. Researchers conducting virtual screening or pharmacophore modeling should utilize this exact derivative as a reference ligand to validate computational predictions against experimentally derived SAR trends [1].

Application
Selection Property
Validation Focus
PTP1B inhibitor development
N-(2,4-dichlorobenzyl) TZD scaffold
PTP1B enzyme inhibition assay context
SPPARγM research
2,4-Dichlorobenzyl pharmacophore
PPARγ coactivator recruitment profiling
N-alkylated TZD building block
Saturated N-benzyl linker
Reactivity differentiation from benzylidene analogs
Pharmacophore modeling & SAR
Defined molecular descriptors (TPSA, cLogP)
Docking and QSAR validation against published SAR

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